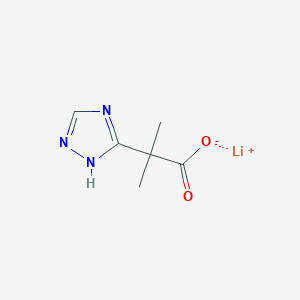![molecular formula C22H25N5O4 B2497267 5-ethyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040673-71-9](/img/structure/B2497267.png)
5-ethyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals that exhibit significant interest for their potential applications in various fields, including medicinal chemistry. Its synthesis and analysis contribute to the understanding of its structural features and potential reactivity patterns, which may influence its utility in specific biological or chemical processes.
Synthesis Analysis
The synthesis of related pyrazolo[4,3-c]pyridine derivatives often involves multi-step reactions, starting from simple precursors to achieve the desired complex structures. A common approach includes the Claisen-Schmidt reaction followed by heterocyclization processes. For instance, a study by Koshetova et al. (2022) on similar compounds involved synthesizing 7-arylidene derivatives through a Claisen-Schmidt type reaction, indicating a methodology that could be applied to our compound of interest (Koshetova et al., 2022).
Molecular Structure Analysis
Molecular structure determination is pivotal, often involving X-ray crystallography or spectroscopic methods to ascertain the arrangement of atoms within the molecule. Koshetova et al. (2022) described the X-ray crystal structure determination of a closely related compound, highlighting the utility of these techniques in confirming molecular configurations (Koshetova et al., 2022).
Chemical Reactions and Properties
Chemical properties, including reactivity with other compounds and potential for undergoing specific reactions, are essential for understanding a compound's utility. For example, the synthesis of novel pyrazolo[4,3-c]pyridine derivatives by Mohamed (2021) involved interactions between different precursors, showcasing the compound's reactivity and potential for creating diverse derivatives (Mohamed, 2021).
Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
- The chemical compound was involved in a study focusing on the synthesis of novel 7-Aryliden-3,3a,4,5,6,7-(hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-aryl-2H-pyrazolo[4,3-c]pyridines through a Claisen-Schmidt type reaction and heterocyclization. The X-ray crystal structure determination highlighted the conformations of piperidine and pyrazoline rings in the compounds (Koshetova et al., 2022).
Microwave-Assisted Reactions
- Microwave-assisted treatment of related chemical structures, involving reactions with primary aliphatic amines, produced corresponding carboxamides, indicating the potential of microwave assistance in the synthesis of similar compounds (Milosevic et al., 2015).
Cyanoacetamide in Heterocyclic Chemistry
- A study on cyanoacylation and the synthesis of various heterocyclic compounds, including derivatives of the related chemical structures, demonstrated the versatility of this compound in the formation of various biologically active molecules. The study also highlighted the promising antioxidant activities of some synthesized products (Bialy & Gouda, 2011).
Physiologically Based Pharmacokinetic Modeling
- The compound was part of a study involving the application of physiologically based pharmacokinetic modeling to understand the clinical pharmacokinetics of UK-369,003, a phosphodiesterase-5 inhibitor. This research demonstrates the compound's relevance in the development and understanding of pharmaceutical drugs (Watson et al., 2011).
Biological Activity and Receptor Binding
- Various studies and syntheses involving similar chemical structures have been conducted to understand their biological activity and potential as pharmaceutical agents. For instance, synthesis and receptor binding assays of Pyrazolo [1,5-α] pyridines involving similar structures were studied to explore their potential as dopamine receptor ligands (Guca, 2014).
Propiedades
IUPAC Name |
5-ethyl-7-[4-(2-methoxyacetyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-3-24-13-17(21(29)26-11-9-25(10-12-26)19(28)15-31-2)20-18(14-24)22(30)27(23-20)16-7-5-4-6-8-16/h4-8,13-14H,3,9-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBAMLXXJFBBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1H-indol-3-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2497188.png)
![1-(4-chlorophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2497190.png)
![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2497191.png)
![[3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B2497192.png)


![N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide](/img/structure/B2497199.png)

![N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2497201.png)
![2-Chloro-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2497204.png)

